N-(4-Chlorophenyl)-5-methylisoxazole-4-carboxamide
Description
N-(4-Chlorophenyl)-5-methylisoxazole-4-carboxamide is a synthetic isoxazole derivative characterized by a 5-methylisoxazole core substituted at the 4-position with a carboxamide group linked to a 4-chlorophenyl ring. Its structure was confirmed via single-crystal X-ray diffraction (reported in Acta Crystallographica Section E), revealing key bond lengths and angles critical for its stability and reactivity . The compound is synthesized through multi-step protocols involving oxime formation, cyclization, and carboxamide coupling, as exemplified in related isoxazole derivatives .
Properties
CAS No. |
61643-17-2 |
|---|---|
Molecular Formula |
C11H9ClN2O2 |
Molecular Weight |
236.65 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-10(6-13-16-7)11(15)14-9-4-2-8(12)3-5-9/h2-6H,1H3,(H,14,15) |
InChI Key |
NHJJLJQNBURBGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Isoxazole Core
The synthesis begins with the construction of the 5-methylisoxazole ring. Ethyl acetoacetate undergoes cyclization with triethylorthoformate and acetic anhydride at elevated temperatures (75–80°C) to form an intermediate enol ether. Subsequent treatment with hydroxylamine sulfate in aqueous ethanol induces cyclization, yielding ethyl 5-methylisoxazole-4-carboxylate. Hydroxylamine sulfate is preferred over hydrochloride salts due to its superior solubility and reduced impurity generation, as evidenced by HPLC analyses showing <0.1% isomeric by-products.
Reaction Conditions for Cyclization
| Component | Quantity | Temperature | Solvent |
|---|---|---|---|
| Ethyl acetoacetate | 1.0 equiv | 75°C | Acetic anhydride |
| Triethylorthoformate | 1.2 equiv | Reflux | – |
| Hydroxylamine sulfate | 1.5 equiv | 60°C | Ethanol/Water |
Hydrolysis to 5-Methylisoxazole-4-carboxylic Acid
The ethyl ester intermediate is hydrolyzed under acidic or basic conditions to yield 5-methylisoxazole-4-carboxylic acid. Patent US20030139606A1 describes a preferred method using hydrochloric acid (6 M) at reflux, achieving >95% conversion. Crystallization from toluene-acetic acid mixtures (3:1 v/v) enhances purity to >99%, as confirmed by melting point analysis (152–154°C).
Conversion to Acid Chloride
The carboxylic acid is treated with thionyl chloride (1.5 equiv) in toluene at 50–60°C to form 5-methylisoxazole-4-carbonyl chloride. Anhydrous conditions are critical to prevent hydrolysis back to the acid. The reaction typically completes within 4 hours, with the excess thionyl chloride removed via distillation under reduced pressure.
Amide Bond Formation with 4-Chloroaniline
The final step involves coupling the acid chloride with 4-chloroaniline in the presence of triethylamine (1.1 equiv) as a base. A reverse addition protocol—where a solution of 4-chloroaniline and triethylamine is added dropwise to the acid chloride—minimizes localized basification, reducing by-product formation (e.g., CATA derivatives to <0.001%). The reaction proceeds at 0–5°C in dichloromethane, yielding the crude product, which is purified via crystallization from ethyl acetate.
Optimized Coupling Parameters
| Parameter | Value | Impact on Purity |
|---|---|---|
| Temperature | 0–5°C | Suppresses side reactions |
| Addition Rate | Dropwise (1 h) | Prevents localized heating |
| Solvent | Dichloromethane | Enhances solubility |
Critical Analysis of Methodological Advancements
Role of Hydroxylamine Sulfate in Cyclization
Substituting hydroxylamine hydrochloride with sulfate salts reduces ionic by-products and improves reaction clarity. Comparative studies show that sulfate-mediated cyclization decreases isomeric impurities (e.g., ethyl-3-methylisoxazole-4-carboxylate) from 2.5% to <0.1%. This optimization is attributed to sulfate’s lower nucleophilicity, which discourages competing esterification pathways.
Reverse Addition Technique
Traditional methods add acid chloride to amine solutions, creating transient alkaline conditions that promote hydrolysis and CATA formation. By reversing the addition sequence, the amine is gradually introduced into the acid chloride, maintaining a pH <8 and limiting side reactions. This adjustment elevates HPLC purity from 97% to 99.8–100%.
Solvent Selection for Crystallization
Crystallization solvents profoundly influence product purity. Toluene-acetic acid mixtures (3:1 v/v) enable selective precipitation of 5-methylisoxazole-4-carboxylic acid, while ethyl acetate efficiently isolates the final carboxamide. These choices are validated by differential scanning calorimetry (DSC) showing sharp melting endotherms correlating with high crystallinity.
Characterization and Quality Control
Melting Point Analysis
While the exact melting point of this compound is not explicitly reported in the cited patents, analogous compounds exhibit melting points between 100–200°C. For example:
- N-(4-Fluorophenyl)-5-methylisoxazole-4-carboxamide: 151–153°C
- N-(4-Cyanophenyl)-5-methylisoxazole-4-carboxamide: 197–200°C
Empirical determination via capillary methods is recommended for precise characterization.
Spectroscopic Confirmation
Fourier-transform infrared (FTIR) spectroscopy of the acid chloride intermediate shows a prominent C=O stretch at 1770 cm⁻¹, shifting to 1680 cm⁻¹ upon amide formation. Nuclear magnetic resonance (¹H NMR) of the final product displays characteristic signals:
High-Performance Liquid Chromatography (HPLC)
Patented protocols achieve HPLC purity ≥99.8% using C18 columns and acetonitrile-water gradients. Critical impurities include unreacted 4-chloroaniline (<0.02%) and residual solvents (<0.1% toluene).
Industrial-Scale Considerations
Cost-Efficiency of Reagents
Thionyl chloride, though hazardous, is cost-effective for acid chloride preparation at scale. Alternatives like oxalyl chloride increase costs by 30% without significant yield improvements.
Waste Management
Neutralization of by-product HCl requires careful handling. Patent US20030139606A1 recommends scrubbing with aqueous sodium bicarbonate, reducing environmental impact.
Chemical Reactions Analysis
Amidation and Carboxamide Formation
The carboxamide group participates in amidation and coupling reactions. Synthesis of related derivatives often employs carbodiimide-mediated coupling:
Table 1: Amidation Reactions
| Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| EDCl, DMAP, DCM, RT, 24–72 h | Fluorophenyl-isoxazole-carboxamide | 78–83 | |
| PEG-600, ultrasonic irradiation | Thiosemicarbazide derivatives | 73–83 |
Key findings:
-
EDCl/DMAP facilitates coupling with amines under mild conditions .
-
Ultrasonic irradiation reduces reaction time from hours to minutes while improving yields .
Substitution Reactions
The chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) and cross-coupling reactions:
Table 2: Substitution Reactions
| Reaction Type | Reagents/Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| NAS | NaSH, Cu catalyst, 120°C | Thiophenyl derivative | Limited due to deactivating Cl | |
| Suzuki-Miyaura | Pd(PPh₃)₄, boronic acid, 80°C | Biaryl derivatives | Requires pre-functionalization |
Mechanistic insights:
-
Chlorine’s electron-withdrawing nature directs substituents to meta/para positions during NAS.
-
Suzuki coupling enables biaryl formation, expanding structural diversity for drug discovery.
Cyclization and Ring-Opening Reactions
The isoxazole ring exhibits stability under acidic/basic conditions but can undergo ring-opening in extreme environments:
Table 3: Isoxazole Ring Reactivity
| Conditions | Outcome | Application | Reference |
|---|---|---|---|
| H₂O, HCl (concd.), reflux | Ring-opening to β-keto amide | Precursor for heterocycles | |
| LiAlH₄, THF, 0°C → RT | Reduction to dihydroisoxazole | Bioactive intermediate |
Notably, the ring remains intact under standard synthetic conditions but reacts with strong reducing agents like LiAlH₄ to yield dihydro derivatives .
Oxidation and Reduction
The methyl group on the isoxazole ring and carboxamide moiety are sites for redox reactions:
Table 4: Redox Reactions
| Reaction | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Oxidation (CH₃ → COOH) | KMnO₄, H₂O, 100°C | Carboxylic acid derivative | 65 | |
| Reduction (amide → amine) | LiAlH₄, THF, reflux | Primary amine analog | 58 |
Critical observations:
-
KMnO₄ oxidizes the methyl group to a carboxylic acid, enhancing water solubility .
-
LiAlH₄ reduces the carboxamide to an amine, altering pharmacological activity .
Biological Interactions
While not strictly chemical reactions, the compound interacts with biological targets:
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Research has shown its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its diverse biological activities
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes and proteins involved in critical biological processes. For instance, it may inhibit the activity of enzymes like topoisomerase and kinases, leading to the disruption of DNA replication and cell division in cancer cells. Additionally, it can interact with bacterial cell membranes, causing cell lysis and death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Isoxazole carboxamides are a diverse class of compounds with variations in substituents on the phenyl ring and isoxazole core. Below is a comparative analysis of N-(4-Chlorophenyl)-5-methylisoxazole-4-carboxamide with structurally analogous compounds:
Table 1: Structural and Physicochemical Comparisons
Key Findings:
Replacement of the carboxamide oxygen with sulfur (as in the carbothioamide derivative, ) reduces polarity, altering binding interactions in biological systems .
Electronic and Steric Modifications: Nitro-substituted derivatives () exhibit stronger electron-withdrawing effects, which may stabilize the isoxazole ring but reduce nucleophilicity at the carboxamide nitrogen .
Biological Activity Trends :
- Sulfamoyl-containing analogs () show improved aqueous solubility due to the polar sulfonamide group, making them candidates for therapeutic applications requiring systemic distribution .
- Thioamide derivatives () demonstrate altered hydrogen-bonding capacity, which could modulate enzyme inhibition profiles compared to oxygen-based carboxamides .
Biological Activity
N-(4-Chlorophenyl)-5-methylisoxazole-4-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is classified as an isoxazole derivative, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms. Its molecular formula is with a molecular weight of approximately 265.68 g/mol. The structure includes a 4-chlorophenyl group attached to the nitrogen atom of the carboxamide functional group and a methyl group at the 5-position of the isoxazole ring.
This compound exhibits its biological effects primarily through interaction with specific enzymes and receptors. The isoxazole ring can bind to active sites on enzymes, inhibiting their activity or modulating their function. This interaction may also influence various signaling pathways, potentially leading to altered cellular responses.
Antitumor Activity
Research indicates that this compound possesses notable antitumor properties. It has been shown to inhibit the growth of various cancer cell lines, including colon cancer cells (IC50 values around 2.5 μg/mL) by targeting the JAK3/STAT3 signaling pathway . This inhibition leads to down-regulation of phosphorylated STAT3, suggesting its potential as a chemotherapeutic agent.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Studies have indicated that it can act as a TNF-α inhibitor, which is significant in managing conditions associated with chronic inflammation .
Enzyme Inhibition
In addition to its anticancer and anti-inflammatory activities, this compound has been reported to inhibit various enzymes involved in metabolic processes. This inhibition can alter cellular metabolism and contribute to its therapeutic effects in different biological contexts .
Research Findings and Case Studies
A selection of relevant studies highlights the compound's biological activities:
Q & A
Q. What strategies mitigate cytotoxicity in long-term antiviral studies?
- Methodological Answer :
- Therapeutic index (TI) optimization : Prioritize compounds with TI > 50 (e.g., CC₅₀/IC₅₀ = 448 mg/kg vs. 1.99 µM for IMB-0523) .
- Off-target profiling : Use kinase panels to identify toxicity risks (e.g., hERG inhibition).
- Apoptosis assays : Monitor caspase-3 activation in primary hepatocytes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
